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Compound of Interest
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Cat. No.: B1584829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Allyl octanoate, a fatty acid ester, is a significant contributor to the characteristic aromas of

many fruits.[1] This colorless to pale yellow oily liquid possesses a distinct fruity odor with a

winey undertone.[1] Its potent and versatile flavor profile, reminiscent of pineapple and apricot,

has led to its widespread use as a flavoring and fragrance ingredient in the food, beverage,

cosmetic, and perfume industries.[2] This technical guide provides an in-depth exploration of

allyl octanoate's role in flavor chemistry, covering its physicochemical properties, sensory

characteristics, synthesis, and analytical determination.

Chemical and Physical Properties
Allyl octanoate, also known as allyl caprylate or 2-propenyl octanoate, is chemically classified

as a fatty acyl.[1] Its fundamental properties are summarized in the table below.
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Property Value Reference

Chemical Formula C₁₁H₂₀O₂ [1]

Molecular Weight 184.28 g/mol [3]

CAS Number 4230-97-1 [4]

FEMA Number 2037 [1]

Appearance
Colorless to pale yellow oily

liquid
[1]

Odor

Fruity, waxy, green, tropical,

pineapple, watercress,

metallic, fatty, soapy

[5]

Taste

Fatty, fruity, green, earthy,

tropical, watercress, greasy,

dried fruit

[5]

Boiling Point
87.0 °C - 88.0 °C @ 5.50 mm

Hg
[1]

Density 0.872 - 0.880 g/cm³ [1]

Refractive Index 1.432 - 1.434 [1]

Solubility

Insoluble in glycerol & water;

slightly soluble in propylene

glycol; soluble in ethanol and

fixed oils.[1]

[1]

Flavor Profile and Sensory Perception
The characteristic fruity aroma of allyl octanoate is a key attribute in its application as a flavor

ingredient. It is described as having a waxy, fruity, green, tropical, and pineapple-like odor with

metallic and fatty nuances.[5] The taste profile is similarly complex, characterized as fatty, fruity,

green, earthy, and tropical.[5] At a concentration of 10 ppm, it is specifically described as

having a fatty, fruity, pineapple, and tropical-like taste.[5]
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The perception of fruity esters like allyl octanoate is initiated by their interaction with olfactory

receptors (ORs) located in the olfactory sensory neurons of the nasal cavity.[2] These receptors

are G-protein coupled receptors (GPCRs).[2][6] The binding of an odorant molecule to an OR

triggers a conformational change in the receptor, initiating a downstream signaling cascade.

Olfactory Signaling Pathway
The binding of an odorant molecule, such as allyl octanoate, to its specific olfactory receptor

(OR) initiates a signal transduction cascade. This process begins with the activation of a

specialized G-protein, Gαolf.[2] The activated Gαolf then stimulates adenylyl cyclase type III,

leading to an increase in intracellular cyclic AMP (cAMP).[2] This rise in cAMP opens cyclic

nucleotide-gated (CNG) ion channels, allowing for an influx of calcium ions.[2] The subsequent

increase in intracellular calcium activates calcium-gated chloride channels, resulting in an efflux

of chloride ions and depolarization of the neuron.[2] This electrical signal is then transmitted to

the brain, where it is interpreted as a specific scent.
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Caption: Olfactory signal transduction cascade initiated by allyl octanoate.
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Applications in the Flavor Industry
Allyl octanoate is a versatile flavoring agent used to impart or enhance fruity notes in a wide

range of food and beverage products.[2] It is particularly effective in creating pineapple, apricot,

and other tropical fruit flavor profiles.[2] Its applications include:

Beverages: Added to soft drinks and other non-alcoholic beverages to provide a fruity and

refreshing taste.[2] The typical usage level in non-alcoholic beverages is around 1.7 ppm.[5]

Confectionery: Used in candies, chewing gums, and dessert gels to create distinct fruit

flavors.[2][3]

Baked Goods: Incorporated into baked goods to add a fruity aroma and taste.[2] A common

usage level in baked products is approximately 4.0 ppm.[5]

Puddings: Utilized in puddings and similar dessert items.[3]

Allyl octanoate is designated as Generally Recognized as Safe (GRAS) by the Flavor and

Extract Manufacturers Association (FEMA), with the assigned number 2037.[1]

Experimental Protocols
Synthesis of Allyl Octanoate via Fischer Esterification
The industrial synthesis of allyl octanoate is typically achieved through the Fischer

esterification of octanoic acid with allyl alcohol in the presence of an acid catalyst.[7][8]

Materials and Equipment:

Octanoic acid

Allyl alcohol

Strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)[8]

Round-bottom flask

Dean-Stark apparatus or water separator
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Heating mantle

Magnetic stirrer

Separatory funnel

Sodium bicarbonate solution (5%)

Brine (saturated sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Rotary evaporator

Distillation apparatus

Procedure:

To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add

octanoic acid and a catalytic amount of a strong acid.[8]

Add a slight molar excess of allyl alcohol to the flask.[8]

Heat the reaction mixture to a temperature range of 70-170 °C, with a preferred range of

120-140 °C.[8]

Continuously remove the water formed during the reaction using the Dean-Stark apparatus

to drive the equilibrium towards the formation of the ester.[8]

Monitor the reaction progress by techniques such as gas chromatography (GC) or thin-layer

chromatography (TLC).

Once the reaction is complete, cool the mixture to room temperature.

Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium

bicarbonate solution to neutralize the acid catalyst, and brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

Purify the crude allyl octanoate by fractional distillation under reduced pressure to obtain

the final product.

Analysis of Allyl Octanoate by Gas Chromatography-
Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the identification and quantification of volatile

flavor compounds like allyl octanoate in complex food matrices.[9]

Sample Preparation (Liquid-Liquid Extraction):

For liquid samples (e.g., beverages), a specific volume is measured into a separatory funnel.

An appropriate organic solvent (e.g., dichloromethane or a diethyl ether/pentane mixture) is

added.[5]

The mixture is shaken vigorously to extract the analyte into the organic phase.

The organic layer is collected and dried over anhydrous sodium sulfate.

The dried extract is concentrated and an internal standard may be added for quantification

before injection into the GC-MS system.

Instrumentation and Parameters:

Gas Chromatograph:

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d.,

0.25 µm film thickness), is commonly used for flavor analysis.[5]

Injector: Split/splitless injector, typically operated in split mode to avoid column

overloading.

Oven Temperature Program: A temperature gradient is employed to separate compounds

with different boiling points. A typical program might be: initial temperature of 40 °C held
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for 2-4 minutes, then ramped at a rate of 2-10 °C/minute to a final temperature of 220-280

°C, and held for a few minutes.[5]

Carrier Gas: Helium at a constant flow rate.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.[5]

Mass Analyzer: Quadrupole or Ion Trap.

Scan Range: A mass-to-charge (m/z) range of 35-350 amu is typically scanned to detect

the characteristic fragments of allyl octanoate.[5]

Data Analysis:

The identification of allyl octanoate is achieved by comparing its retention time and mass

spectrum with those of a known standard or by matching the mass spectrum to a reference

library (e.g., NIST/Wiley). The mass spectrum of allyl octanoate will show characteristic

fragment ions that can be used for its confirmation.[1]
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Caption: General workflow for the analysis of allyl octanoate using GC-MS.

Conclusion
Allyl octanoate is a valuable and widely utilized compound in the field of flavor chemistry. Its

distinct fruity and tropical aroma profile makes it an essential ingredient for creating and

enhancing a variety of food and beverage products. Understanding its chemical properties,
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sensory perception pathways, and the methods for its synthesis and analysis is crucial for

researchers and professionals in the flavor and food industries. The continued study of such

flavor compounds will undoubtedly lead to further innovations in food science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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